molecular formula C10H18O3 B8012113 Tert-butyl 4-methyl-3-oxopentanoate CAS No. 94250-54-1

Tert-butyl 4-methyl-3-oxopentanoate

Cat. No. B8012113
CAS RN: 94250-54-1
M. Wt: 186.25 g/mol
InChI Key: BTHNEHUFXUBOQG-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-3-oxopentanoate is a chemical compound with the CAS Number: 94250-54-1 . It has a molecular weight of 186.25 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound can be achieved from 2,2-Dimethyl-1,3-dioxane-4,6-dione and Isobutyryl chloride and tert-Butanol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C10H18O3 . The Inchi Code for this compound is 1S/C10H18O3/c1-7(2)8(11)6-9(12)13-10(3,4)5/h7H,6H2,1-5H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.25 .

Scientific Research Applications

  • It has been used in the synthesis of cryptophycin-24 (Arenastatin A), a potent anticancer compound. The synthesis involved multiple steps, including the Noyori reduction and Frater alkylation (Eggen et al., 2000).

  • Research on isoxazol-5(4H)-ones involved the use of tert-butyl 4-methyl-3-oxopentanoate derivatives. These studies contributed to the understanding of the formation and structure of various isoxazole compounds (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

  • In polymer chemistry, the cleavage of β-ketoesters with sodium tert-butoxide, including derivatives of this compound, has been studied. This research has implications for the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).

  • The compound has been used in synthetic organic chemistry for the preparation of various compounds, including azetidin-2-one derivatives. These studies explore substitution reactions and the behavior of different reagents (Valiullina et al., 2018).

  • In the field of medicinal chemistry, this compound derivatives have been synthesized for use in the creation of enantiopure non-natural alpha-amino acids. This has applications in drug development and synthesis of complex molecules (Constantinou-Kokotou et al., 2001).

  • Its derivatives have also been used in the production of environmentally benign CO2-based copolymers. These degradable polycarbonates have potential applications in biocompatible materials and drug delivery systems (Tsai, Wang, & Darensbourg, 2016).

Future Directions

The tert-butyl group, which is a part of Tert-butyl 4-methyl-3-oxopentanoate, has been highlighted for its unique reactivity pattern and its potential applications in biocatalytic processes . This suggests that this compound and similar compounds could have potential future applications in various chemical transformations and biocatalytic processes.

properties

IUPAC Name

tert-butyl 4-methyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)13-10(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHNEHUFXUBOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450417
Record name t-butyl isobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94250-54-1
Record name t-butyl isobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Meldrum's acid (80 g, 555 mmol) was dissolved in 600 mL of CH2Cl2 and cooled to 0° C. Freshly distilled pyridine (87.8 g, 1.11 mol) was added to the CH2Cl2 solution and then iso-butyryl chloride (65.0 g, 610.5 mmol) was added to the mixture via a pressure equalizing addition funnel. The reaction was stirred at 0° C. for 1 hr and then warmed to rt and stirred for 2 hr. Then, the reaction was quenched with water (200 mL) and washed with 0.5 M HCl (×2), water (×1), and brine (×1). The organize layer was dried over MgSO4 and concentrated in vacuo. The crude product was azeotropically dried with benzene (250 mL), and then dissolved in 200 mL of benzene and 200 mL of tert-butanol was added. The resultant reaction was heated at reflux for 4 hr. After this period, the volatiles were removed in vacuo and the product then distilled on the high vacuum pump (bp 62-63° C., 0.1 mm Hg). The desired β-keto ester 1E was obtained (58.6 g, 315.5 mmol) in 57% yield as a clear, colorless, light oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
87.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Yield
57%

Synthesis routes and methods II

Procedure details

In a mixture of 85 ml of dichloromethane and 40 ml of pyridine was dissolved 33.8 g of meldrum's acid. Under cooling with ice, 25.0 g of isobutyl chloride was added dropwise to the solution, followed by stirring under room temperature for 1 hour. The solvent was removed under reduced pressure and to the residue was added water. The mixture was extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was dissolved in 100 ml of tert-butanol, followed by reflux under heating for 4 hours. The solvent was removed under reduced pressure. The residue was subjected to distillation under reduced pressure to yield 32.5 g of the oily titled compound.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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